2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate involves its ability to act as an electrophile in various chemical reactions . The presence of electron-withdrawing fluorine atoms and the sulfonate group makes the compound highly reactive towards nucleophiles . This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar compounds to 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate include:
Bromopentafluorobenzene: Similar in structure but lacks the thiophene and sulfonate groups.
Pentafluorobenzyl bromide: Contains a benzyl group instead of the thiophene ring.
Pentafluorobenzaldehyde: Features an aldehyde group instead of the sulfonate group.
The uniqueness of this compound lies in its combination of a highly electron-deficient aromatic ring with a reactive sulfonate ester, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-bromothiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2BrF5O3S2/c11-3-1-2-4(20-3)21(17,18)19-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONUGGUBQPRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2BrF5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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